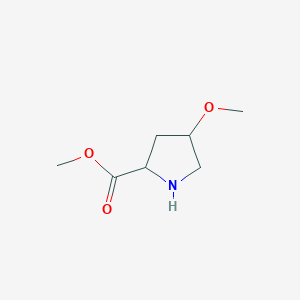

Methyl 4-methoxypyrrolidine-2-carboxylate

Description

Significance of Substituted Pyrrolidine-2-carboxylates as Versatile Chiral Intermediates

Substituted pyrrolidine-2-carboxylates, the structural class to which methyl 4-methoxypyrrolidine-2-carboxylate belongs, are highly valued as versatile chiral intermediates in organic synthesis. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is a common motif in a vast array of natural products and pharmaceutically active compounds. sigmaaldrich.com The stereochemistry of the substituents on this ring plays a crucial role in determining the biological activity and conformational properties of the target molecules.

In particular, 4-substituted proline derivatives have garnered considerable attention. The substituent at the C4 position acts as a powerful conformational handle, influencing the puckering of the pyrrolidine ring. This control over the three-dimensional shape is critical in the design of peptidomimetics, where these modified amino acids are used to induce specific secondary structures, such as β-turns, and to enhance metabolic stability. nih.gov The ability to dictate the conformational preferences of peptides is a key strategy in the development of new therapeutic agents.

The chirality inherent in these molecules makes them invaluable starting materials for the enantioselective synthesis of complex targets. By beginning with a pre-defined stereocenter, chemists can construct intricate molecular architectures with a high degree of stereocontrol, a fundamental requirement in modern drug discovery.

Overview of Academic Research Trajectories for this compound

While the broader class of 4-substituted prolines has been extensively studied, dedicated research on this compound is more recent and points towards specific, promising applications. A key research trajectory for this compound lies in its use as a tool to fine-tune the conformational stability of peptides.

One notable study has highlighted the significant impact of O-methylation on the conformational behavior of 4-hydroxyproline (B1632879) derivatives. The research demonstrated that the conversion of a hydroxyl group at the C4 position to a methoxy (B1213986) group, as in the case of (2S,4S)-4-methoxyproline (mop), eliminates a transannular hydrogen bond. This seemingly subtle modification has profound consequences, restoring a more typical Cγ-endo pucker to the pyrrolidine ring and dramatically increasing the conformational stability of collagen triple helices. nih.gov This finding suggests that this compound can be strategically employed to engineer peptides with enhanced structural integrity.

Furthermore, patent literature indicates efforts in developing synthetic routes to related 4-methoxycarbonyl pyrrolidine derivatives, underscoring the industrial interest in this class of compounds as intermediates for more complex molecules. For instance, a method for the preparation of a (2R,4R)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine has been described, showcasing a pathway to access these valuable building blocks. google.com

The exploration of this compound and its analogues is an active area of research, with the potential to yield novel materials and therapeutic agents by providing chemists with a refined tool for molecular design and conformational control.

Interactive Data Table: Properties of Related Pyrrolidine-2-Carboxylate Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry | Key Feature/Application |

| This compound | C7H13NO3 | 159.18 | (2S,4S) or (2S,4R) | Conformational control in peptides |

| Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate | C6H11NO3 | 145.16 | (2S,4R) | Chiral building block, precursor to other 4-substituted prolines |

| Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate | C14H19NO3 | 249.31 | (2S,4S) | Protected form of 4-hydroxyproline, intermediate in synthesis |

| N-Boc-trans-4-tert-butyl-L-proline | C14H25NO4 | 271.35 | (2S,4R) | Induces specific ring puckering due to sterically demanding group |

| (2S,4S)-4-Methoxyproline (mop) | C6H11NO3 | 145.16 | (2S,4S) | Enhances collagen triple helix stability |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxypyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-5-3-6(8-4-5)7(9)11-2/h5-6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDZRASYGGJQCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Methoxypyrrolidine 2 Carboxylate and Its Stereoisomers

Established Synthetic Routes and Strategies for Methyl 4-methoxypyrrolidine-2-carboxylate Derivatives

Multistep Synthesis from Chiral Precursors

A primary strategy for synthesizing stereochemically defined this compound derivatives involves starting from readily available chiral precursors. A common precursor is (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. nih.gov The synthesis proceeds by methylation of the hydroxyl group.

In a typical procedure, the protected hydroxyproline (B1673980) derivative is treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in a solvent like tetrahydrofuran. nih.gov The reaction is usually performed at a low temperature initially and then allowed to warm to room temperature. nih.gov Following the reaction, an aqueous workup is performed to isolate the methylated product. nih.gov

| Starting Material | Reagents | Product |

| (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | Methyl iodide, Sodium hydride, Tetrahydrofuran | (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid nih.gov |

Functionalization and Alkylation of Pyrrolidine (B122466) Derivatives

The functionalization and alkylation of pre-existing pyrrolidine rings is another key approach. This strategy allows for the introduction of various substituents onto the pyrrolidine scaffold. For instance, the direct difunctionalization of a pyrrolidine moiety represents a powerful method for accessing 2,5-disubstituted analogs. nih.gov

Stereoselective and Enantioselective Synthesis Protocols

Achieving high levels of stereocontrol is crucial in the synthesis of pyrrolidine derivatives for applications in medicinal chemistry and catalysis. nih.gov Various methods have been developed to synthesize specific stereoisomers of this compound.

Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries can then be removed and often recovered for reuse. sigmaaldrich.com

Several types of chiral auxiliaries have been employed in asymmetric synthesis, including:

Oxazolidinones: Evans' chiral auxiliaries, which are oxazolidinones, have been widely used for various asymmetric transformations. researchgate.net

Pseudoephedrine and Pseudoephenamine: These compounds can be reacted with carboxylic acids to form amides. wikipedia.orgnih.gov The subsequent alkylation of the enolate, formed by deprotonation, is directed by the chiral auxiliary, leading to high diastereoselectivity. wikipedia.orgnih.gov Pseudoephenamine has been noted as a particularly effective auxiliary for asymmetric alkylation reactions, sometimes offering superior stereocontrol compared to pseudoephedrine. nih.gov

| Chiral Auxiliary | Type of Reaction | Key Feature |

| Oxazolidinones (Evans' auxiliaries) | Aldol, Alkylation | Highly successful in stereoselective construction of natural products. researchgate.net |

| Pseudoephedrine | Alkylation | Directs the configuration of the addition compound. wikipedia.org |

| Pseudoephenamine | Alkylation | Can provide higher diastereoselectivities than pseudoephedrine, especially in forming quaternary centers. nih.gov |

Chemoenzymatic Synthesis Methodologies

While specific examples for the chemoenzymatic synthesis of this compound are not detailed in the provided search results, this approach generally combines chemical and enzymatic steps to achieve high selectivity and efficiency.

Asymmetric Catalysis in Pyrrolidine Ring Construction

Asymmetric catalysis offers a powerful and atom-economical approach to constructing chiral pyrrolidine rings. nih.gov This can involve the use of chiral metal catalysts or organocatalysts to control the stereochemistry of the ring-forming reaction.

One notable strategy involves the catalytic asymmetric C–H insertion of carbenes. For example, rhodium(II) catalysts have been used to facilitate consecutive C–H insertions into a pyrrolidine moiety, leading to the formation of C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. nih.gov Another approach is the use of novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalysts in asymmetric Michael addition reactions to construct all-carbon quaternary centers with high enantiomeric excess. rsc.org

Chemical Reactivity and Derivatization of Methyl 4 Methoxypyrrolidine 2 Carboxylate

Functional Group Transformations at the Ester Moiety

The ester group is a versatile handle for a variety of chemical transformations, including hydrolysis, reduction, and amidation. These reactions convert the ester into other crucial functional groups, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis: The methyl ester can be hydrolyzed under basic conditions, for example using potassium hydroxide (B78521) in a suitable solvent, to yield the corresponding potassium salt of 4-methoxypyrrolidine-2-carboxylic acid. researchgate.net Subsequent acidification provides the free carboxylic acid, a key intermediate for further derivatization. researchgate.net

Reduction: A common and powerful transformation for proline derivatives and their esters is the reduction to the corresponding primary alcohol. nih.gov Reagents such as lithium aluminium hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) are effective for reducing the ester to (4-methoxypyrrolidin-2-yl)methanol, also known as a methoxy-substituted prolinol. nih.gov

Amidation: The ester can be converted directly to an amide through reaction with an appropriate amine. This reaction is fundamental in peptide synthesis and the creation of various bioactive molecules. For instance, N-acylation of anilino-esters with propionyl chloride is a key step in the synthesis of certain piperidine-based compounds, a reaction principle applicable to pyrrolidines. researchgate.net

Table 1: Summary of Transformations at the Ester Moiety

| Transformation | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | KOH, then H⁺ | Carboxylic Acid | researchgate.net |

| Reduction | LiAlH₄ or LiBH₄ | Primary Alcohol | nih.gov |

| Amidation | Amine (R-NH₂) | Amide | researchgate.net |

Reactions Involving the Pyrrolidine (B122466) Nitrogen

The secondary amine within the pyrrolidine ring is nucleophilic and serves as a primary site for N-alkylation, N-acylation, and the introduction of protecting groups. These reactions are critical for building molecular complexity and modulating the properties of the final compound.

N-Acylation: The nitrogen can be readily acylated using acyl chlorides or anhydrides. For example, treatment with benzoyl chloride can yield the corresponding N-benzoyl derivative. osaka-u.ac.jp This reaction is a cornerstone in the synthesis of many pharmaceuticals, where a pyrrolidine fragment is incorporated into a larger molecular structure. nih.gov

N-Protection: In multi-step syntheses, the pyrrolidine nitrogen is often protected to prevent unwanted side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347). This strategy is employed in the synthesis of complex molecules like Elbasvir. nih.gov

N-Borylation: More specialized derivatizations include the reaction with silylborane compounds, which can lead to the formation of N-boryl-pyrrolidine derivatives as part of a broader synthetic scheme. osaka-u.ac.jp

Table 2: Examples of Reactions at the Pyrrolidine Nitrogen

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Benzoyl chloride | N-Benzoyl pyrrolidine | osaka-u.ac.jp |

| N-Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc pyrrolidine | nih.gov |

| N-Borylation | Silylborane | N-Boryl pyrrolidine | osaka-u.ac.jp |

Modifications at the Methoxy (B1213986) Group

The methoxy group at the C4 position is an ether linkage, which is generally a stable functional group. Its modification primarily involves cleavage to reveal a hydroxyl group.

Ether Cleavage: The conversion of the 4-methoxy group to a 4-hydroxy group typically requires strong reagents capable of cleaving the C-O ether bond. Strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) are standard reagents for this purpose. This transformation yields Methyl 4-hydroxypyrrolidine-2-carboxylate, a valuable intermediate in its own right. bldpharm.com

Table 3: Transformation of the Methoxy Group

| Transformation | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Ether Cleavage | BBr₃ or HBr | Secondary Alcohol (Hydroxy) | bldpharm.com |

Derivatization for Enhanced Reactivity and Analysis

To facilitate certain reactions or enable analytical characterization (e.g., by gas chromatography), Methyl 4-methoxypyrrolidine-2-carboxylate or its parent acid can be derivatized. Esterification and silylation are two common strategies.

The title compound is itself the product of an esterification reaction. The synthesis typically starts from the corresponding carboxylic acid, 4-methoxypyrrolidine-2-carboxylic acid, which can be prepared from more readily available precursors like 4-hydroxyproline (B1632879).

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, to drive the equilibrium towards the formation of the methyl ester.

Acyl Chloride Formation: A higher-yielding, two-step method involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). chemicalbook.com The resulting acyl chloride is then treated with methanol to afford the final ester product in high purity. researchgate.netchemicalbook.com

Table 4: Common Esterification Methods

| Method | Reagents | Key Intermediate | Reference |

|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | None (Direct) | Generic Method |

| Acyl Chloride Method | 1. SOCl₂ 2. Methanol | Acyl Chloride | chemicalbook.com |

Silylation is a versatile technique used to introduce a silyl (B83357) group (such as trimethylsilyl (B98337), TMS) onto a molecule. In the context of pyrrolidines, silylation can occur at the nitrogen or at a carbon atom, often used to increase stability, enhance reactivity in subsequent steps, or improve volatility for analysis. nih.gov

Silylation of the Pyrrolidine Ring: Silyl groups can be introduced onto the pyrrolidine ring itself. One method involves the deprotonation of an N-protected pyrrolidine using a strong base like sec-BuLi, followed by quenching with a silyl chloride (e.g., R₃SiCl). researchgate.net This introduces the silyl group at a carbon atom, creating a powerful synthon for further functionalization. researchgate.net

Synthesis of Silyl-Substituted Pyrrolidines: More complex one-pot protocols can generate silyl-substituted pyrrolidines. nih.gov These methods may involve the addition of a silyllithium reagent to an olefin, followed by a diastereoselective addition to an imine and subsequent intramolecular cyclization to form the desired N-protected, silyl-substituted pyrrolidine. nih.gov Such derivatives have shown potential as effective chiral organocatalysts. nih.gov

Table 5: Silylation Reactions for Pyrrolidine Derivatives

| Silylation Target | Reagent Sequence | Purpose | Reference |

|---|---|---|---|

| C2-Position | 1. sec-BuLi 2. R₃SiCl | Create a synthetic intermediate | researchgate.net |

| Ring Synthesis | Silyllithium, olefin, chiral sulfinimine | Diastereoselective synthesis of chiral catalysts | nih.gov |

Methyl 4 Methoxypyrrolidine 2 Carboxylate As a Chiral Building Block in Complex Molecule Synthesis

Incorporation into Peptidomimetics and Amino Acid Analogues

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties such as stability against enzymatic degradation and bioavailability. acs.org The conformationally constrained nature of the pyrrolidine (B122466) ring makes its derivatives, like Methyl 4-methoxypyrrolidine-2-carboxylate, ideal for use as non-natural amino acid analogues. nih.govacs.org

Role in Heterocyclic Drug Scaffold Construction

The pyrrolidine ring is a fundamental heterocyclic scaffold in medicinal chemistry. nih.govfrontiersin.org this compound serves as a versatile starting material for constructing more complex heterocyclic systems. The inherent functionalities of the molecule—a secondary amine, an ester, and a methoxy (B1213986) group—provide multiple reaction points for elaboration.

The secondary amine can be functionalized through N-alkylation or N-acylation to attach other molecular fragments or to build fused ring systems. The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, opening up numerous pathways for further synthetic transformations. The methoxy group at the C4 position, while relatively stable, influences the ring's conformation and can participate in directing the stereochemical outcome of reactions at other positions on the ring. This multi-functionality allows chemists to use this compound as a core structure to build novel, drug-like molecules with precise three-dimensional arrangements.

Precursor for Bioactive Pyrrolidine-Containing Structures

As a chiral building block, this compound is a precursor for a wide range of potentially bioactive molecules. The pyrrolidine core is found in many natural alkaloids and pharmaceuticals with diverse biological activities. frontiersin.org Syntheses starting from enantiomerically pure pyrrolidine derivatives ensure that the final product is also enantiopure, which is often a critical requirement for modern pharmaceuticals. nih.gov

For instance, substituted pyrrolidines are key components in inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) for diabetes, as well as in antiviral agents and central nervous system drugs. The synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component for the antiviral drug ledipasvir, starts from a 4-substituted proline derivative, demonstrating the value of such scaffolds. nih.gov By analogy, this compound can be envisioned as a starting point for similar complex structures, where the methoxy group can modulate the molecule's physicochemical properties, such as solubility and metabolic stability.

Diastereoselective and Enantioselective Applications in Target Synthesis

The true power of a chiral building block like this compound lies in its ability to control the stereochemistry of a synthetic sequence. The pre-existing stereocenters at C2 and C4 can direct the formation of new stereocenters, a process known as diastereoselective synthesis.

For example, the alkylation of enolates derived from 4-substituted proline esters is a well-studied method for creating new C-C bonds at the C2 position. The substituent at the C4 position, such as a silyloxy or fluoro group, exerts a strong directing effect, influencing the facial selectivity of the incoming electrophile. nih.govresearchgate.netrsc.org This often results in the formation of one diastereomer in high preference over the other. Studies on 4-silyloxyproline esters have shown that the choice of the ester group (e.g., methyl vs. menthyl) can further enhance this diastereoselectivity. rsc.org While specific studies on the 4-methoxy derivative are not widely reported, the same principles of stereochemical control would apply, allowing chemists to use it as a reliable scaffold to construct molecules with multiple, well-defined stereocenters. This control is fundamental in synthesizing complex natural products and pharmaceuticals where biological activity is dependent on a precise three-dimensional structure.

Mechanistic and Theoretical Investigations of Reactions Involving Methyl 4 Methoxypyrrolidine 2 Carboxylate

Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Synthesis

The synthesis of substituted pyrrolidines can be achieved through various synthetic routes, often involving multi-component reactions or the modification of existing cyclic precursors like proline and 4-hydroxyproline (B1632879). mdpi.com While specific mechanistic studies for the direct synthesis of methyl 4-methoxypyrrolidine-2-carboxylate are not extensively detailed in publicly available literature, the mechanisms for the formation of related pyrrolidine structures provide significant insights.

One common approach to pyrrolidine synthesis involves multicomponent reactions. For instance, the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones has been reported via the reaction of ethyl 2,4-dioxovalerate with aromatic aldehydes and anilines. beilstein-journals.org A proposed reaction mechanism for the interaction between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine to form a pyrrolidine-2,3-dione (B1313883) has been investigated using computational methods. beilstein-journals.org This study suggests that the reaction proceeds through a pathway with the lowest energy barrier, where kinetic selectivity is more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org

Another key aspect of pyrrolidine synthesis is the stereoselective formation of substituted rings. The synthesis of pyrrolidine analogues of pochonicine, for example, involves the reaction of nitrones with trimethylsilyl (B98337) cyanide (TMSCN), which typically results in a trans-addition product. nih.gov The stereochemistry of the substituents on the pyrrolidine ring is critical for its biological activity, as demonstrated by the potent inhibition of β-N-acetylhexosaminidases by specific stereoisomers. nih.gov

The table below summarizes reaction types and key mechanistic features observed in the synthesis of various pyrrolidine derivatives, which can be extrapolated to understand the potential synthesis of this compound.

| Reaction Type | Reactants | Product | Key Mechanistic Features | Reference |

| Multicomponent Reaction | Ethyl 2,4-dioxovalerate, Aromatic Aldehyde, Aniline | 4-acetyl-3-hydroxy-3-pyrroline-2-one | Formation of a γ-lactam scaffold. | beilstein-journals.org |

| Nucleophilic Addition | 3-pyrroline-2-one, Aliphatic Amine | 1,4,5-trisubstituted pyrrolidine-2,3-dione | Kinetically controlled reaction pathway. | beilstein-journals.org |

| Cyanation of Nitrone | Polyhydroxylated cyclic nitrone, TMSCN | trans-cyano-pyrrolidine derivative | Stereoselective trans-addition. | nih.gov |

| Reduction and Acylation | Diamino pyrrolidine precursor | N-acetylamino pyrrolidine | Sequential functional group manipulation. | nih.gov |

Computational Chemistry Approaches for Conformation and Reactivity

Computational chemistry provides powerful tools for investigating the conformational preferences and reactivity of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method to study reaction mechanisms and predict molecular properties.

For instance, a quantum chemical study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) elucidated the energy barriers for each step of the reaction, including Michael addition, Nef-type rearrangement, and cyclization. rsc.org Such calculations can identify the rate-determining step and the influence of catalysts or solvent molecules on the reaction pathway. rsc.org The study found that the migration of an oxygen atom within the nitromethyl group was significantly facilitated by the presence of a water molecule. rsc.org

Conformational analysis helps in understanding the three-dimensional structure of the pyrrolidine ring, which is crucial for its interaction with biological targets. The flexibility of the pyrrolidine ring allows it to adopt various conformations, and computational methods can predict the most stable conformers. The steric energies of different conformers of 4-methyl-2-pyrrolidones and 3-methyl-pyrrolidines have been calculated to understand their configurational preferences. unl.edu

The following table outlines computational methods and their applications in studying pyrrolidine derivatives.

| Computational Method | Application | Key Findings | Reference |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Determination of transition state energies and reaction barriers. | beilstein-journals.orgrsc.org |

| Quantum Chemical Calculations | Study of tautomerism | Investigation of the relative stability of tautomers. | beilstein-journals.org |

| Semi-empirical PM6 method | Geometry optimization of metal complexes | Proposing suitable geometries for metal complexes of a related ligand. | mdpi.com |

| Molecular Docking | Prediction of binding modes | Analysis of interactions between pyrrolidine derivatives and biological targets. | mdpi.comnih.gov |

Structure-Reactivity Relationship Studies of Related Pyrrolidine Derivatives

Structure-reactivity relationship (SRR) studies are essential for understanding how the chemical structure of a molecule influences its reactivity and biological activity. For pyrrolidine derivatives, the nature and position of substituents on the ring play a critical role.

In a study on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, modifications at different positions (R1-R5) of the pyrrolidine scaffold had varied effects on the inhibitory activity. nih.gov This highlights the importance of specific functional groups and their spatial arrangement for biological function. The study showed that alterations at the R1 position significantly reduced inhibition, emphasizing the essential nature of the S-phenyl moiety at this location. nih.gov

The presence of an N-acetylamino group is a common feature in many potent β-N-acetylhexosaminidase inhibitors with a pyrrolidine core. nih.gov This group is believed to be crucial for mimicking the transition state of the enzymatic reaction. nih.gov The configuration of the pyrrolidine ring itself is also a determining factor for inhibitory potency. nih.gov

The table below illustrates the impact of structural modifications on the activity of related pyrrolidine derivatives.

| Compound Class | Structural Modification | Impact on Activity | Reference |

| Pyrrolidine Pentamine Derivatives | Alterations at the R1 position | Reduced inhibitory activity against AAC(6')-Ib. | nih.gov |

| Pyrrolidine Analogues of Pochonicine | Presence of N-acetylamino group | Essential for potent inhibition of β-N-acetylhexosaminidases. | nih.gov |

| Pyrrolidine Analogues of Pochonicine | Configuration of the pyrrolidine ring | Specific stereoisomers showed potent inhibition. | nih.gov |

Advanced Spectroscopic Characterization Techniques for Methyl 4 Methoxypyrrolidine 2 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural and stereochemical elucidation of substituted pyrrolidines like Methyl 4-methoxypyrrolidine-2-carboxylate. The precise chemical environment of each proton and carbon atom in the molecule influences its magnetic resonance frequency, providing a detailed map of the molecular architecture.

¹H NMR spectroscopy allows for the determination of the relative stereochemistry of the substituents on the pyrrolidine (B122466) ring through the analysis of chemical shifts (δ) and scalar coupling constants (J). For a compound such as this compound, the protons on the pyrrolidine ring (at positions C2, C3, C4, and C5) would exhibit distinct signals. The proton at C2, being adjacent to both the nitrogen atom and the carboxylate group, would typically appear in a specific region of the spectrum. The coupling constants between adjacent protons (e.g., J-H2-H3, J-H3-H4, J-H4-H5) are highly dependent on the dihedral angle between them, which in turn is defined by the relative cis/trans orientation of the substituents and the conformation of the five-membered ring.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assemble the complete structural puzzle. COSY identifies proton-proton coupling networks, while HSQC correlates directly bonded proton-carbon pairs. HMBC reveals longer-range correlations (typically over two to three bonds), which is crucial for connecting different fragments of the molecule, such as linking the methyl ester group to the C2 position of the pyrrolidine ring. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which is invaluable for confirming stereochemical assignments, such as the relative orientation of the substituents at C2 and C4. The presence of a pyrrolidine ring in proline makes it hydrophobic. acs.org

Table 1: Representative ¹H NMR Data for a Substituted Pyrrolidine-2-carboxylate Scaffold Note: This table presents typical/expected chemical shift ranges for a Methyl 4-substituted-pyrrolidine-2-carboxylate structure based on data for analogous compounds. Actual values may vary.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

| H2 (α to COOMe) | 4.0 - 4.5 | dd or t | J(H2, H3a), J(H2, H3b) ≈ 6-9 |

| H3a, H3b | 2.0 - 2.5 | m | J(geminal) ≈ 12-14 |

| H4 (α to OMe) | 3.8 - 4.2 | m | - |

| H5a, H5b | 3.0 - 3.6 | m | J(geminal) ≈ 10-12 |

| N-H | 1.5 - 3.5 | br s | - |

| OCH₃ (ester) | ~3.7 | s | - |

| OCH₃ (ether) | ~3.3 | s | - |

Advanced Mass Spectrometry (MS) Techniques for Product Identification

Advanced Mass Spectrometry (MS) is a powerful tool for the identification and structural characterization of reaction products like this compound. chemrxiv.org Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization methods that allow the intact molecule to be converted into a gas-phase ion, typically a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. arxiv.orgmdpi.com High-resolution mass analyzers, including Time-of-Flight (TOF) and Fourier-Transform Ion Cyclotron Resonance (FT-ICR), can determine the mass-to-charge ratio (m/z) of these ions with high accuracy, enabling the determination of the elemental formula. mdpi.com

Tandem mass spectrometry (MS/MS) is particularly informative for structural elucidation. In an MS/MS experiment, the ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure.

For this compound, characteristic fragmentation pathways would be expected:

Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, a common pathway for amines. libretexts.org

Loss of the Ester Group: Fragmentation can occur via the loss of the methoxy (B1213986) group from the ester (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Loss of the Methoxy Substituent: The methoxy group at the C4 position can be lost as a neutral methanol (B129727) molecule or a methoxy radical.

Ring Opening: The pyrrolidine ring itself can undergo cleavage, leading to a series of characteristic smaller fragments. mjcce.org.mknih.gov

By analyzing these fragmentation pathways, researchers can confirm the identity of a synthesized compound and identify impurities or byproducts in a reaction mixture. sapub.org

Table 2: Predicted Key Mass Spectral Fragments for this compound (C₇H₁₃NO₃, MW: 159.18) Note: This table is based on established fragmentation patterns for amines, esters, and ethers.

| m/z Value (for [M+H]⁺) | Proposed Fragment | Neutral Loss |

| 160.0968 | [C₇H₁₄NO₃]⁺ | - |

| 128.0706 | [C₆H₁₀NO₂]⁺ | CH₃OH (Methanol) |

| 100.0757 | [C₅H₁₀NO]⁺ | HCOOCH₃ (Methyl formate) |

| 84.0808 | [C₅H₁₀N]⁺ | COOCH₃ and OH |

| 70.0651 | [C₄H₈N]⁺ | C₂H₅O₃ (Carbomethoxy group + OH) |

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound, including its absolute configuration and preferred conformation in the solid state. For chiral molecules like this compound, which has at least two stereocenters (at C2 and C4), X-ray crystallography can unambiguously establish their (R) or (S) configuration.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice is collected and analyzed. This analysis yields a precise three-dimensional map of the electron density, from which the positions of all atoms (except hydrogen, which is often difficult to locate) can be determined with high precision.

This technique provides invaluable information on:

Absolute Stereochemistry: By using anomalous dispersion effects, the absolute configuration of each chiral center can be determined, which is crucial for understanding its biological activity or its role in asymmetric synthesis.

Conformational Analysis: The analysis reveals the exact conformation of the pyrrolidine ring. Five-membered rings are not planar and adopt puckered conformations to relieve ring strain. The two most common conformations for the pyrrolidine ring are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two atoms are displaced on opposite sides of a plane defined by the other three). The specific conformation adopted is influenced by the nature and stereochemistry of the substituents.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles are obtained, offering insight into the electronic and steric effects within the molecule.

While this technique provides unparalleled detail, its primary prerequisite is the ability to grow a suitable single crystal, which can be a significant challenge.

Table 3: Information Yielded by X-ray Crystallography

| Parameter | Significance |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | Provides the precise position of each atom in 3D space. |

| Ring Puckering Parameters | Quantifies the exact conformation (e.g., envelope or twist) of the pyrrolidine ring. |

| Torsional Angles | Defines the stereochemical relationship between substituents. |

Catalytic Processes and Applications Involving Methyl 4 Methoxypyrrolidine 2 Carboxylate

Substrate in Catalytic Transformations

No literature was found that describes the use of Methyl 4-methoxypyrrolidine-2-carboxylate as a direct substrate in any specified catalytic transformations.

Integration into Catalytic Systems for Organic Reactions

There is no available research that details the integration of this compound into catalytic systems, either as a ligand, a catalyst precursor, or an auxiliary, for any organic reactions.

Future Directions and Emerging Research Avenues for Methyl 4 Methoxypyrrolidine 2 Carboxylate Research

Expansion of Applications as a Versatile Chiral Synthon

Methyl 4-methoxypyrrolidine-2-carboxylate is a recognized chiral building block, notably serving as a key intermediate in the synthesis of the HCV protease inhibitor Telaprevir. Its inherent stereochemistry and functional groups make it an attractive scaffold for the synthesis of complex and biologically active molecules.

The future will likely see an expansion of its applications in the synthesis of a wider range of pharmaceutical agents and other functional organic materials. Researchers are actively exploring its use in the creation of novel inhibitors for various enzymes and receptors. For instance, pyrrolidine-based inhibitors of HIV-1 protease have been designed and synthesized, with some compounds showing potent inhibitory activity in the low nanomolar range. Furthermore, the pyrrolidine (B122466) scaffold is being investigated for its potential in developing new treatments for a variety of conditions, including cancer, inflammation, and diabetes. The synthesis of novel 4,5-disubstituted pyrrolidin-2-one derivatives has yielded compounds with promising antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov

Integration with Advanced Computational and Data Science Approaches for Rational Design

The integration of computational chemistry and data science is set to revolutionize the design of novel molecules based on the this compound scaffold. Molecular docking and molecular dynamics simulations are already being employed to understand the interactions of pyrrolidine derivatives with biological targets. For example, these methods have been used to study how certain propionamide-methylpyrazole carboxylates interact with transketolase, a potential target for herbicides.

In the future, more sophisticated computational tools, including machine learning and artificial intelligence, will likely be used to predict the biological activity and physicochemical properties of virtual libraries of this compound derivatives. This in silico screening will enable researchers to prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the discovery process and reducing the reliance on traditional trial-and-error approaches. This rational design approach will be crucial for developing molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

Exploration of New Reaction Classes for Functionalization

The chemical reactivity of the pyrrolidine ring and its substituents offers numerous possibilities for further functionalization. Current research has explored the introduction of various substituents to create novel compounds with diverse biological activities. For instance, a series of novel 1-aryl-4-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-ones were synthesized and evaluated for their anticonvulsant activity. Another study focused on the synthesis of 4-(1H-pyrazol-1-yl)pyrrolidin-2-one derivatives as potential herbicides.

Future research will likely delve into previously unexplored reaction classes to modify the this compound core. This could involve the development of novel C-H activation methods to directly functionalize the pyrrolidine ring, or the use of modern cross-coupling reactions to introduce a wider range of substituents. The exploration of photochemical and electrochemical reactions could also open up new avenues for derivatization. By expanding the toolkit of chemical reactions available for modifying this scaffold, chemists will be able to generate a greater diversity of molecular architectures, increasing the chances of discovering new compounds with valuable properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-methoxypyrrolidine-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via diastereoselective methods involving cyclization or multi-step functionalization. For example, pyrrolidine derivatives can be prepared by reacting substituted aryl/pyridyl groups with pre-functionalized pyrrolidine intermediates under controlled conditions. Key steps include esterification and methoxy group introduction, often using catalysts like Lewis acids to enhance selectivity. Structural validation via NMR and X-ray crystallography is critical .

Q. Which spectroscopic techniques are employed to characterize this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography resolves stereochemistry and crystal packing, utilizing software like SHELX for refinement and ORTEP-3 for visualization .

Q. How are protecting groups utilized in the synthesis of pyrrolidine carboxylates?

- Methodological Answer : Protecting groups (e.g., tert-butoxycarbonyl, benzyl esters) are introduced to shield reactive sites like amines or hydroxyl groups during synthesis. For example, in multi-step reactions, Boc (tert-butoxycarbonyl) protection prevents undesired side reactions, followed by deprotection under acidic conditions to yield the final product .

Advanced Research Questions

Q. How is diastereoselectivity achieved in the synthesis of pyrrolidine carboxylate derivatives?

- Methodological Answer : Diastereoselectivity is controlled via chiral auxiliaries or asymmetric catalysis. For instance, stereochemical outcomes in methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are influenced by reaction temperature, solvent polarity, and catalyst choice (e.g., chiral Lewis acids). Computational modeling of transition states can further optimize selectivity .

Q. What challenges arise in the crystallographic refinement of pyrrolidine derivatives, and how are they addressed?

- Methodological Answer : Challenges include disorder in flexible pyrrolidine rings and weak diffraction data. Using SHELXL for refinement, researchers apply constraints (e.g., riding hydrogen models) and anisotropic displacement parameters. High-resolution data (≤1.0 Å) and twin refinement (via TWIN/BASF commands in SHELX) improve accuracy for twinned crystals .

Q. How is ring puckering analyzed computationally for pyrrolidine derivatives?

- Methodological Answer : Cremer-Pople parameters (amplitude , phase angle ) quantify ring puckering. Software like Gaussian or ORCA calculates out-of-plane displacements from optimized geometries. For example, pyrrolidine rings adopt envelope or twist conformations, with values typically ranging 0.3–0.6 Å, depending on substituent steric effects .

Q. What strategies ensure enantiomeric purity during the synthesis of chiral pyrrolidine carboxylates?

- Methodological Answer : Chiral chromatography (e.g., HPLC with polysaccharide columns) or enzymatic resolution separates enantiomers. Alternatively, asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) directly yields enantiopure products. Purity is confirmed via polarimetry or chiral shift reagents in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.